molecular formula C15H19N5O B4773882 N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide

N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4773882
M. Wt: 285.34 g/mol
InChI Key: SGCRTHVBWMGFTC-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Benzamide Core: The tetrazole ring is then attached to a benzamide core through a nucleophilic substitution reaction.

    Introduction of the Cycloheptyl Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide can undergo oxidation reactions, particularly at the tetrazole ring.

    Reduction: The compound can also be reduced, especially at the benzamide core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the benzamide core.

    Substitution: Substituted derivatives at various positions on the molecule.

Scientific Research Applications

Chemistry: N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its tetrazole ring is known to mimic carboxylic acids, making it useful in the design of enzyme inhibitors.

Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide exerts its effects is primarily through its interaction with biological targets. The tetrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The cycloheptyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-cycloheptyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
  • 4-(1H-tetrazol-1-yl)benzamide
  • N-cycloheptylbenzamide

Uniqueness: N-cycloheptyl-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the cycloheptyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cycloheptyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-15(17-13-5-3-1-2-4-6-13)12-7-9-14(10-8-12)20-11-16-18-19-20/h7-11,13H,1-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCRTHVBWMGFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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